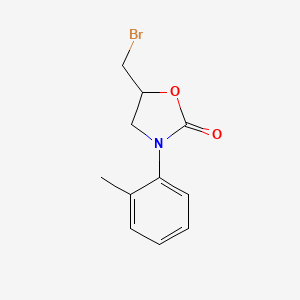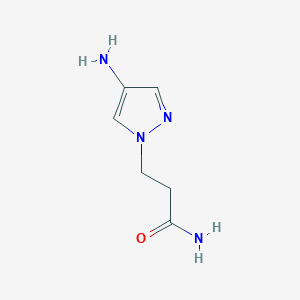
3-(4-Amino-1H-pyrazol-1-YL)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Amino-1H-pyrazol-1-YL)propanamide is a compound that features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. Pyrazole derivatives are known for their wide range of biological activities and applications in medicinal chemistry . The presence of an amino group at the 4-position of the pyrazole ring enhances its reactivity and potential for forming various derivatives.
Méthodes De Préparation
The synthesis of 3-(4-Amino-1H-pyrazol-1-YL)propanamide can be achieved through several synthetic routes. One common method involves the reaction of 4-amino-1H-pyrazole with 3-bromopropanamide under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the amino group of the pyrazole attacks the electrophilic carbon of the bromopropanamide, leading to the formation of the desired product .
Industrial production methods may involve similar synthetic routes but optimized for large-scale production. This could include the use of continuous flow reactors, microwave-assisted synthesis, or other advanced techniques to improve yield and reduce reaction times .
Analyse Des Réactions Chimiques
3-(4-Amino-1H-pyrazol-1-YL)propanamide undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.
Reduction: The compound can be reduced to form corresponding amines or hydrazines.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form Schiff bases or other derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
3-(4-Amino-1H-pyrazol-1-YL)propanamide has several scientific research applications:
Mécanisme D'action
The mechanism of action of 3-(4-Amino-1H-pyrazol-1-YL)propanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group at the 4-position of the pyrazole ring allows the compound to form hydrogen bonds and other interactions with active sites of enzymes, thereby inhibiting their activity . This inhibition can affect various biological pathways, making the compound useful in studying and potentially treating diseases .
Comparaison Avec Des Composés Similaires
3-(4-Amino-1H-pyrazol-1-YL)propanamide can be compared with other similar compounds, such as:
3-(5-Amino-1H-1,2,4-triazol-3-yl)propanamide: This compound features a triazole ring instead of a pyrazole ring and has similar applications in medicinal chemistry.
4-Amino-1H-pyrazole-3-carboxamide: This compound has a carboxamide group at the 3-position instead of a propanamide group, and it is also used in the development of enzyme inhibitors.
The uniqueness of this compound lies in its specific structure, which allows for unique interactions with biological targets and the formation of diverse derivatives .
Propriétés
Formule moléculaire |
C6H10N4O |
|---|---|
Poids moléculaire |
154.17 g/mol |
Nom IUPAC |
3-(4-aminopyrazol-1-yl)propanamide |
InChI |
InChI=1S/C6H10N4O/c7-5-3-9-10(4-5)2-1-6(8)11/h3-4H,1-2,7H2,(H2,8,11) |
Clé InChI |
ZFFFUMVAXOPTNM-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=NN1CCC(=O)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[[4-(9H-fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]methyl]furan-2-carboxylic acid](/img/structure/B13159084.png)


![1-[3-(2-Aminoethyl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B13159105.png)
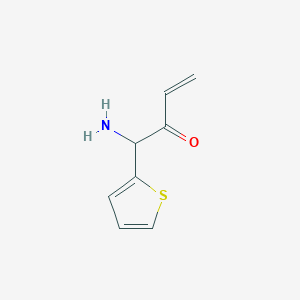



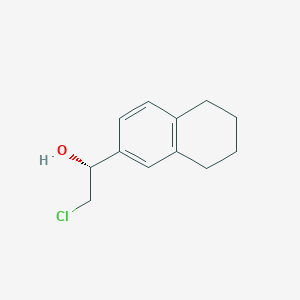
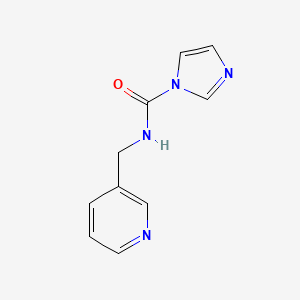
![4-Ethyl-1-oxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13159137.png)

![5-{[1-(Chloromethyl)cyclopropyl]methyl}-1,2,3-thiadiazole](/img/structure/B13159148.png)
